molecular formula C19H19F2NO B1327270 3',4'-Difluoro-2-piperidinomethyl benzophenone CAS No. 898773-77-8

3',4'-Difluoro-2-piperidinomethyl benzophenone

Cat. No. B1327270
M. Wt: 315.4 g/mol
InChI Key: XDLNBUNIWMBRHL-UHFFFAOYSA-N
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Description

The compound "3',4'-Difluoro-2-piperidinomethyl benzophenone" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various applications, including neuroleptic agents and antiproliferative activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in these papers provide insights into the chemistry of related difluorobenzophenone derivatives and their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the preparation of key intermediates. For instance, a neuroleptic agent with a difluorobenzophenone core was synthesized by a Friedel-Crafts reaction followed by several steps including ring-opening, ketalization, condensation, and debenzylation processes . This approach indicates the complexity and the careful planning required to introduce specific functional groups at desired positions on the benzophenone scaffold.

Molecular Structure Analysis

Structural characterization of these compounds is typically achieved using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray diffraction studies . The molecular structures are often stabilized by intramolecular hydrogen bonds, which can significantly influence the conformation and, consequently, the biological activity of the molecules. The piperidine and morpholine rings, commonly found in these compounds, tend to adopt a chair conformation, which is a preferred stable conformation for such cyclic systems .

Chemical Reactions Analysis

The chemical reactivity of difluorobenzophenone derivatives can be inferred from the synthesis and functionalization reactions described. For example, the Suzuki-Miyaura cross-coupling reaction is employed to selectively introduce aryl groups at specific positions on the benzophenone core . This reaction showcases the ability to selectively modify the benzophenone scaffold, which is crucial for the development of compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of fluorine atoms and other substituents like trifluoromethyl groups can significantly affect the electron distribution, acidity, and overall reactivity of the benzophenone derivatives. The crystalline nature of these compounds, as evidenced by X-ray diffraction studies, suggests that they have well-defined solid-state structures, which could be important for their function and interaction with biological targets .

Scientific Research Applications

Synthesis and Characterization in Polymer Chemistry

3',4'-Difluoro-2-piperidinomethyl benzophenone plays a crucial role in the synthesis of fluorinated polyimides derived from novel unsymmetrical diamines. These compounds exhibit excellent thermal stability, solubility, and mechanical properties, making them suitable for advanced material applications. The research by Yang et al. (2010) in the Journal of Fluorine Chemistry and Polymer Degradation and Stability, and by Bu et al. (2011) in Polymer Degradation and Stability, demonstrates the potential of these polyimides for use in high-performance materials due to their outstanding combined features such as high tensile strengths, elongations at break, and thermal resistance (Yang et al., 2010), (Yang et al., 2010), (Bu et al., 2011).

Environmental and Water Treatment

In environmental science, this compound has relevance in the study of water treatment processes. The work by Yang and Ying (2013) in Water Research discusses the oxidation of benzophenone-3 during water treatment, highlighting its potential effects on water quality and human health (Yang & Ying, 2013). Similarly, Pan et al. (2017) in the Chemical Engineering Journal, and Cao et al. (2021) in Environmental Science and Pollution Research, investigate the degradation of benzophenone-3 in aqueous solutions, suggesting the effectiveness of certain treatments in removing harmful compounds from water (Pan et al., 2017), (Cao et al., 2021).

Photocatalysis and Organic Chemistry

In the field of organic chemistry, Lefebvre et al. (2016) in Chemical Communications explore the use of benzophenone derivatives in photocatalysis, showing the potential of these compounds in chemical synthesis under light irradiation (Lefebvre et al., 2016), (Lefebvre et al., 2016).

Safety And Hazards

The safety data sheet for “3’,4’-Difluoro-2-piperidinomethyl benzophenone” provides several precautionary statements. These include avoiding breathing dust, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area . It’s important to handle this compound with care, following all safety precautions.

properties

IUPAC Name

(3,4-difluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO/c20-17-9-8-14(12-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLNBUNIWMBRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643617
Record name (3,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Difluoro-2-piperidinomethyl benzophenone

CAS RN

898773-77-8
Record name (3,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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